1-(Ethylsulfonyl)piperidin-4-amine
Overview
Description
1-(Ethylsulfonyl)piperidin-4-amine is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound features a piperidine ring substituted with an ethylsulfonyl group and an amine group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-(Ethylsulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like methanol or dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidines .
Scientific Research Applications
1-(Ethylsulfonyl)piperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides structural stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Ethylsulfonyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-(Methylsulfonyl)piperidin-4-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different pharmacokinetic properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have significant anticancer activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-ethylsulfonylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJDRCGDIIPPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588315 | |
Record name | 1-(Ethanesulfonyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
759456-76-3 | |
Record name | 1-(Ethanesulfonyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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